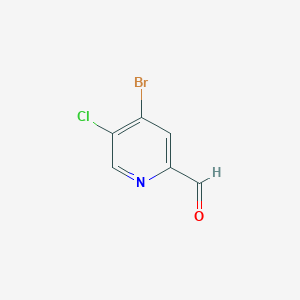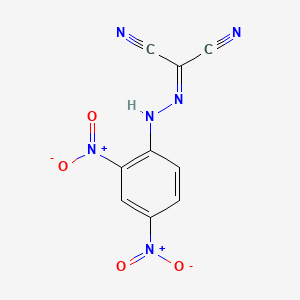
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is a chemical compound with the molecular formula C9H6N6O4 It is known for its distinctive structure, which includes a dinitrophenyl group attached to a hydrazono group
準備方法
Synthetic Routes and Reaction Conditions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- can be synthesized through a reaction involving dinitrophenylhydrazine and malononitrile. The reaction typically occurs under acidic conditions, where the dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenylamines.
科学的研究の応用
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- has several scientific research applications:
作用機序
The mechanism of action of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
Malononitrile: A precursor in the synthesis of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-, known for its reactivity in forming various derivatives.
Uniqueness
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is unique due to its combination of a dinitrophenyl group and a hydrazono group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
3780-90-3 |
|---|---|
分子式 |
C9H4N6O4 |
分子量 |
260.17 g/mol |
IUPAC名 |
2-[(2,4-dinitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4N6O4/c10-4-6(5-11)12-13-8-2-1-7(14(16)17)3-9(8)15(18)19/h1-3,13H |
InChIキー |
LKNKPNMNXMDFIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


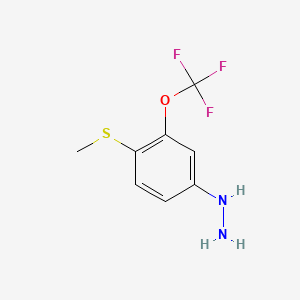

![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
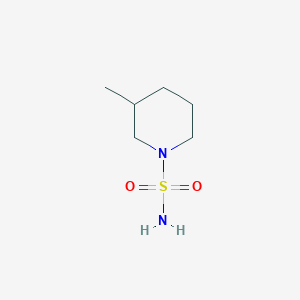
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
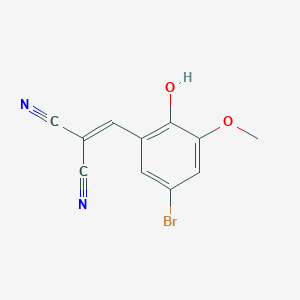


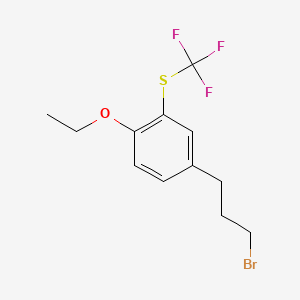

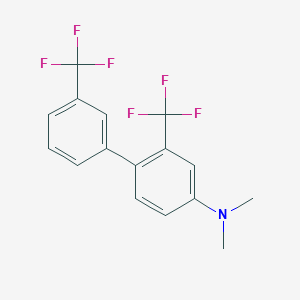
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)

